molecular formula C9H10N2O B11920409 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

Katalognummer: B11920409
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: CCTAYAWMQPVYCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the 3,3-dimethyl group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Lewis acids or transition metal complexes may be used to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, as an anticancer agent, it may inhibit specific kinases or disrupt DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the 3,3-dimethyl substitution.

    Imidazo[1,2-a]pyrimidine: A similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring.

Uniqueness

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

3,3-dimethylimidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C9H10N2O/c1-9(2)8(12)10-7-5-3-4-6-11(7)9/h3-6H,1-2H3

InChI-Schlüssel

CCTAYAWMQPVYCX-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N=C2N1C=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.